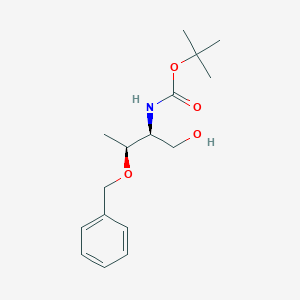

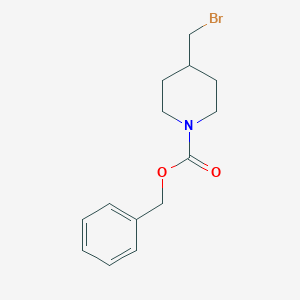

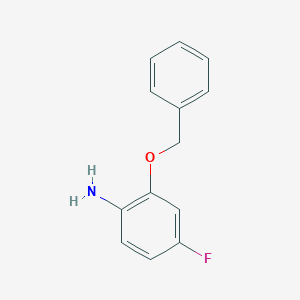

tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants and Environmental Impact

Research by Liu & Mabury (2020) explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups. They found SPAs in various environmental matrices and human tissues, raising concerns about their potential health impacts due to their oxidative resistance and possible toxic effects. This study suggests the importance of investigating the environmental behavior and human exposure pathways of similar compounds, including tert-butyl derivatives (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the microbial pathways that degrade tert-butyl compounds. Understanding these processes is crucial for assessing the environmental impact and remediation strategies for related compounds. Such insights are valuable for assessing the biodegradability and environmental fate of tert-butyl-containing compounds (Thornton et al., 2020).

Decomposition and Environmental Remediation

Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor, demonstrating an innovative approach to removing environmental pollutants. Research into the decomposition mechanisms of tert-butyl compounds can inform the development of remediation technologies for similar chemicals (Hsieh et al., 2011).

Organic Synthesis and Catalysis

Tateiwa & Uemura (1997) reviewed the use of metal cation-exchanged clays as catalysts for organic synthesis, including reactions involving tert-butyl groups. This research highlights the versatility of tert-butyl groups in synthetic chemistry and the development of catalysts for efficient organic transformations (Tateiwa & Uemura, 1997).

Safety and Toxicological Assessments

Williams, Iatropoulos, & Whysner (1999) assessed the safety of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), compounds containing tert-butyl groups, as food additives. Their findings on the lack of cancer hazard and potential anticarcinogenic properties underscore the importance of thorough toxicological evaluations for related compounds (Williams, Iatropoulos, & Whysner, 1999).

Mécanisme D'action

Target of Action

The primary targets of Boc-D-Threoninol(Bzl) are currently unknown

Mode of Action

It is known to be a derivative of threonine, an amino acid . Amino acids play crucial roles in various biological processes, including protein synthesis, cell signaling, and neurotransmitter regulation.

Biochemical Pathways

As a threonine derivative, it may potentially influence pathways involving protein synthesis and metabolism .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone suggests that it may have good bioavailability .

Propriétés

IUPAC Name |

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)